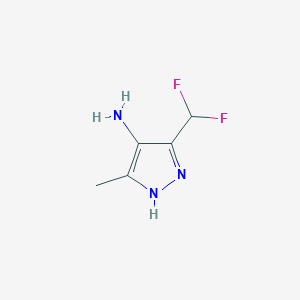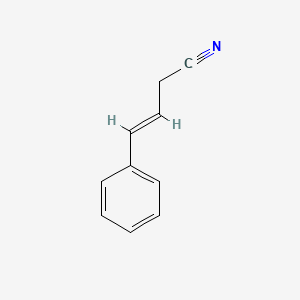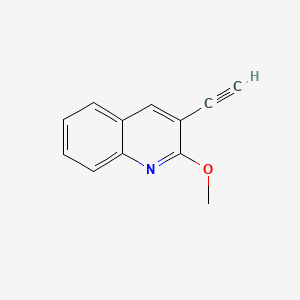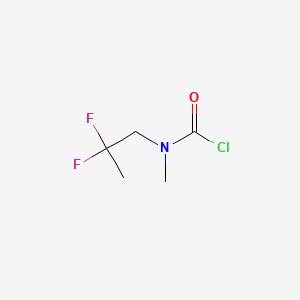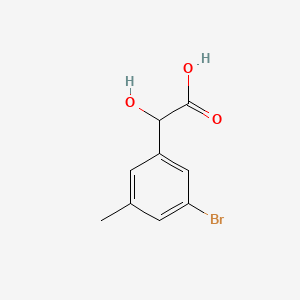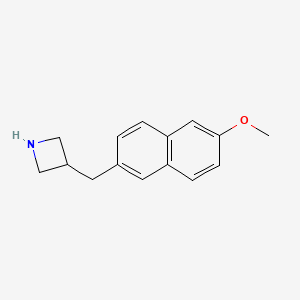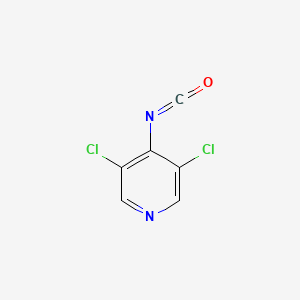
3,5-Dichloro-4-isocyanatopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-4-isocyanatopyridine is a chemical compound that belongs to the class of isocyanates, which are known for their reactivity and versatility in various chemical reactions. This compound is characterized by the presence of two chlorine atoms and an isocyanate group attached to a pyridine ring. It is used in various fields, including organic synthesis, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3,5-dichloropyridine with phosgene (COCl2) under controlled conditions to form the isocyanate group . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In industrial settings, the production of 3,5-Dichloro-4-isocyanatopyridine may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This ensures the efficient production of the compound with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-4-isocyanatopyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or alcohols.
Addition Reactions: The isocyanate group can react with compounds containing active hydrogen atoms, such as amines, to form urea derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Addition Reactions: Reagents such as primary and secondary amines are used. The reactions are often conducted at room temperature or slightly elevated temperatures to facilitate the formation of urea derivatives.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Addition Reactions: Major products are urea derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
3,5-Dichloro-4-isocyanatopyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules, including potential drug candidates. Its derivatives have shown promise in various biological assays.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4-isocyanatopyridine involves its reactivity with nucleophiles. The isocyanate group readily reacts with compounds containing active hydrogen atoms, leading to the formation of urea or carbamate derivatives. These reactions are facilitated by the electron-withdrawing effect of the chlorine atoms, which increases the electrophilicity of the isocyanate group . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-4-isocyanatopyridine: Similar in structure but with chlorine atoms at different positions on the pyridine ring.
3,5-Dichloro-4-iodopyridine: Contains an iodine atom instead of an isocyanate group.
3,5-Dichloro-4-formylpyridine: Contains a formyl group instead of an isocyanate group.
Uniqueness
3,5-Dichloro-4-isocyanatopyridine is unique due to the presence of both chlorine atoms and an isocyanate group on the pyridine ring. This combination of functional groups imparts distinct reactivity and versatility, making it valuable in various synthetic applications. Its ability to undergo both substitution and addition reactions allows for the synthesis of a wide range of derivatives with diverse properties.
Properties
Molecular Formula |
C6H2Cl2N2O |
|---|---|
Molecular Weight |
189.00 g/mol |
IUPAC Name |
3,5-dichloro-4-isocyanatopyridine |
InChI |
InChI=1S/C6H2Cl2N2O/c7-4-1-9-2-5(8)6(4)10-3-11/h1-2H |
InChI Key |
DGYUGALAAMLEST-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)N=C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


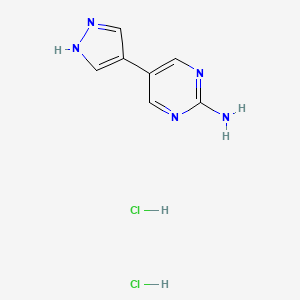
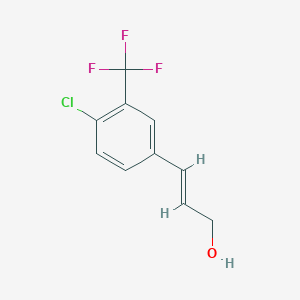
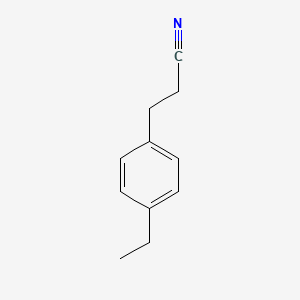

![4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-amine](/img/structure/B13610006.png)

